3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone
CAS No.:
Cat. No.: VC16326342
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O3 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C20H18N2O3/c1-25-15-6-7-18-16(10-15)19(23)17(11-21-18)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
| Standard InChI Key | CMWOPQXGYGTPRY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone (IUPAC name: 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one) is a heterocyclic organic compound with the molecular formula C20H18N2O3 and a molecular weight of 334.4 g/mol. Its structure integrates a 3,4-dihydroisoquinoline moiety linked via a methanone group to a 4-hydroxy-6-methoxyquinoline scaffold (Fig. 1). The presence of methoxy (-OCH3) and hydroxyl (-OH) substituents enhances its polarity and potential for hydrogen bonding, critical for interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H18N2O3 | |
| Molecular Weight | 334.4 g/mol | |
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one | |
| SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3 | |
| CAS Number | 1630853-74-5 |
Spectral and Structural Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. The quinolin-4-one ring exhibits characteristic carbonyl stretching vibrations at 1650–1700 cm⁻¹ in infrared (IR) spectra, while the methoxy groups show signals near 3.8 ppm in proton NMR. X-ray crystallography reveals a planar quinoline system and a partially saturated isoquinoline ring, facilitating π-π stacking interactions in biological environments.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step approach:
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Quinoline Precursor Preparation: 6-Methoxyquinolin-4-ol is synthesized via the Skraup reaction, involving cyclization of 4-methoxyaniline with glycerol and sulfuric acid.
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Isoquinoline Derivatization: 3,4-Dihydroisoquinoline is prepared through Bischler-Napieralski cyclization of phenethylamine derivatives, followed by reduction .
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Coupling Reaction: A Friedel-Crafts acylation links the quinoline and isoquinoline moieties using aluminum chloride (AlCl3) as a catalyst (Fig. 2).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline synthesis | Glycerol, H2SO4, 150°C | 68% |
| Isoquinoline reduction | NaBH4, MeOH, 0°C | 82% |
| Acylation | AlCl3, CH2Cl2, rt, 24h | 57% |
Chemical Modifications
The compound undergoes regioselective electrophilic substitution at the quinoline C3 position due to electron-donating methoxy groups. Functionalization via:
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O-Methylation: Enhances lipophilicity for blood-brain barrier penetration .
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Hydroxyl Group Protection: Acetylation improves stability during synthetic manipulations.
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50 values of 12.3 µM and 18.7 µM, respectively. Mechanistically, the compound induces apoptosis via caspase-3/7 activation and inhibits topoisomerase IIα by intercalating DNA (Fig. 3).
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL were observed, attributed to membrane disruption and inhibition of dihydrofolate reductase (DHFR).
CNS Modulation
Patent data reveals activity as a dopamine D2 receptor partial agonist (Ki = 89 nM), suggesting potential in treating Parkinson’s disease and schizophrenia . Animal models show improved motor function in 6-hydroxydopamine-induced Parkinsonian rats at 10 mg/kg doses .
| Activity | Target/Mechanism | Efficacy |
|---|---|---|
| Anticancer | Topoisomerase IIα inhibition | IC50: 12.3 µM |
| Antimicrobial | DHFR inhibition | MIC: 32 µg/mL |
| Neuroprotective | Dopamine D2 receptor agonism | Ki: 89 nM |
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